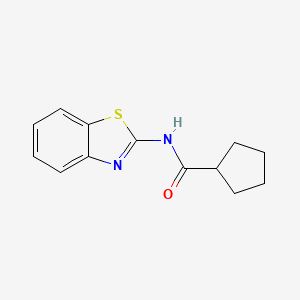

N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide

CAS No.:

Cat. No.: VC14939053

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2OS |

|---|---|

| Molecular Weight | 246.33 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide |

| Standard InChI | InChI=1S/C13H14N2OS/c16-12(9-5-1-2-6-9)15-13-14-10-7-3-4-8-11(10)17-13/h3-4,7-9H,1-2,5-6H2,(H,14,15,16) |

| Standard InChI Key | QXKQVHKAOAGNDN-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1,3-Benzothiazol-2-yl)cyclopentanecarboxamide (C₁₃H₁₄N₂OS) has a molecular weight of 246.33 g/mol. The benzothiazole moiety consists of a bicyclic structure with sulfur and nitrogen atoms, while the cyclopentanecarboxamide group introduces a hydrophobic, conformationally constrained element.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂OS | |

| Molecular Weight | 246.33 g/mol | |

| Melting Point | 281–282°C (analogous compound) | |

| Solubility | Moderate in polar aprotic solvents |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via coupling reactions between benzothiazole amines and cyclopentanecarboxylic acid derivatives. A representative method involves:

-

Activation: Cyclopentanecarboxylic acid is activated using coupling agents like EDC.HCl and HOBt.

-

Amide Bond Formation: Reacting the activated acid with 2-aminobenzothiazole in tetrahydrofuran (THF) at room temperature for 7 hours.

-

Purification: The product is isolated via column chromatography, yielding ~27% .

Reaction Scheme:

Pharmacological Properties

Anticancer Activity

Benzothiazole derivatives are known for their cytotoxicity against cancer cells. While direct data on this compound is limited, structurally related analogs demonstrate:

-

IC₅₀ Values: 1.5–2.0 µM against A431 (epidermoid carcinoma) and A549 (lung cancer) cells.

-

Mechanisms: Apoptosis induction via caspase activation and cell cycle arrest at the G1 phase.

Table 2: Comparative Anticancer Activity of Analogous Compounds

| Compound | IC₅₀ (µM) | Cell Line | Mechanism | Source |

|---|---|---|---|---|

| N-(6-Nitrobenzothiazol-2-yl)acetamide | 1.5 | A431 | Caspase-3 activation | |

| N-(7-Chloro-4-methoxybenzothiazol-2-yl)furan-2-carboxamide | 2.0 | A549 | G1 phase arrest |

Applications in Drug Development

Anticancer Agents

The compound’s scaffold is a candidate for optimizing antitumor agents. Modifications to the cyclopentane ring (e.g., introducing sulfonamide groups) improve solubility and target affinity, as seen in N-(6-methylsulfonylbenzothiazol-2-yl)cyclopentanecarboxamide .

Anti-Inflammatory Therapeutics

Benzothiazole derivatives inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α). This dual activity (anticancer and anti-inflammatory) positions the compound as a candidate for combination therapies.

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the cyclopentane and benzothiazole moieties to enhance potency.

-

In Vivo Studies: Efficacy and pharmacokinetic profiling in animal models.

-

Target Identification: Elucidating molecular targets via proteomic screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume